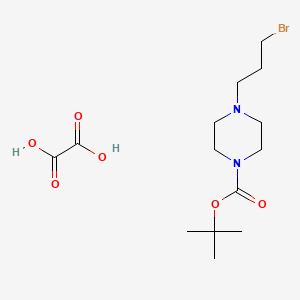
Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate” is a chemical compound with the molecular formula C14H25BrN2O6 . It has a molecular weight of 397.26 . The compound is typically stored in a dry, sealed environment under -20°C . It is available in solid or liquid form .
Molecular Structure Analysis
The InChI code for “Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate” is 1S/C12H23BrN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
“this compound” is a solid or liquid at room temperature . It is stored under -20°C in a sealed, dry environment . The compound has a molecular weight of 397.26 .Aplicaciones Científicas De Investigación
Synthetic Routes for Drug Compounds
"Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate" serves as a critical intermediate in the synthesis of pharmaceuticals. For example, it has been involved in the development of Vandetanib, a medication used in the treatment of certain types of cancer. The synthesis process involves multiple steps, including substitution, deprotection, and methylation, demonstrating the compound's role in complex chemical reactions leading to commercially valuable drug compounds Mi, 2015.
Environmental Studies
Research into synthetic phenolic antioxidants (SPAs), which include similar chemical structures to "this compound," has highlighted their widespread use and environmental impact. These compounds, found in various consumer products, have been detected in multiple environmental matrices, such as indoor dust and water bodies. Studies suggest potential health risks due to their presence in the environment and their endocrine-disrupting effects Liu & Mabury, 2020.
Chemical Properties and Applications
The compound's structural similarity to piperazine derivatives, which are known for their broad spectrum of pharmacological activities, underlines its significance in medicinal chemistry. Piperazine derivatives have been explored for various therapeutic uses, including as antipsychotic, antihistamine, and anticancer agents. The slight modifications in the substitution pattern on the piperazine nucleus can significantly affect the medicinal potential of resultant molecules, highlighting the importance of structural analogs like "this compound" in drug discovery and development Rathi et al., 2016.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mecanismo De Acción
Target of Action
Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate is a derivative of N-Boc piperazine . N-Boc piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
Mode of Action
The mode of action of this compound involves cross-coupling reactions with aryl iodides . This process is facilitated by the use of a catalyst and a base .
Biochemical Pathways
It’s known that n-boc piperazine derivatives are involved in the synthesis of several novel organic compounds .
Result of Action
As a derivative of n-boc piperazine, it’s known to be involved in the synthesis of several novel organic compounds .
Propiedades
IUPAC Name |
tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrN2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13;3-1(4)2(5)6/h4-10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGGRWVFFKHVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCBr.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2609015.png)

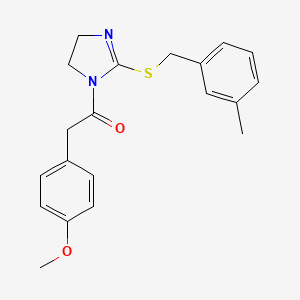
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2609021.png)
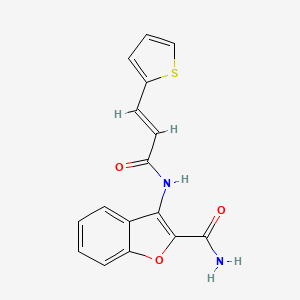
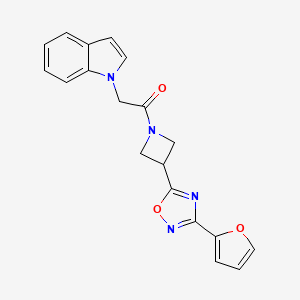
![N-(3,4-dimethoxyphenethyl)-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2609028.png)
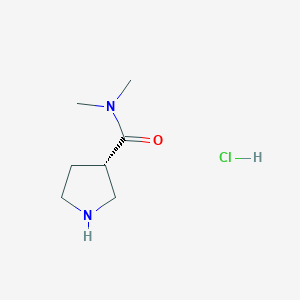
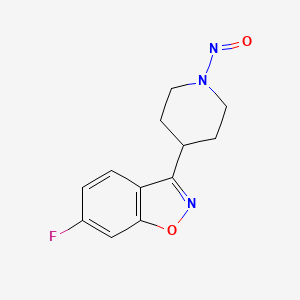
![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2609031.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2609033.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2609034.png)
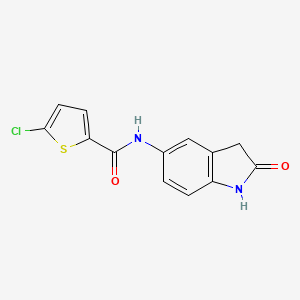
![N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2609038.png)
